molecular formula C20H19N5O2S B6447700 N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine CAS No. 2549003-17-8

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine

Cat. No.: B6447700
CAS No.: 2549003-17-8
M. Wt: 393.5 g/mol
InChI Key: PGDJWKKTXUYDIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core fused with a sulfone (1,1-dioxo) group, a pyrrolidine ring substituted with a quinoxaline moiety, and an N-methylamine linkage. This structure combines multiple pharmacophoric elements:

  • Benzothiazole: Known for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents.
  • Quinoxaline: A bicyclic system frequently utilized in kinase inhibitors and antimicrobial compounds.
  • Pyrrolidine: A flexible five-membered ring that enhances binding affinity through conformational adaptability.

Properties

IUPAC Name

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-24(20-15-6-2-5-9-18(15)28(26,27)23-20)14-10-11-25(13-14)19-12-21-16-7-3-4-8-17(16)22-19/h2-9,12,14H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDJWKKTXUYDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole + sulfone Quinoxalin-2-ylpyrrolidine, N-methylamine Not explicitly reported (inferred: potential kinase inhibition) N/A
N-methyl-1,3,4-thiadiazol-2-amine (benzimidazole derivative) Benzimidazole 1,3,4-thiadiazole, N-methyl Antioxidant (IC₅₀: 8–12 μM in DPPH assay)
N,N-diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine Quinoxaline Triazole, diethylamine Anticancer (CuAAC reactions for triazoloquinoxaline synthesis)
3-(1-methyl-2-benzimidazolyl)-1-phenyl-2-pyrrolo[3,2-b]quinoxalinamine Pyrroloquinoxaline Benzimidazole, phenyl Not reported (structural similarity suggests kinase/antimicrobial potential)

Key Observations :

  • Quinoxaline-pyrrolidine hybrids (e.g., ) share conformational flexibility but lack the benzothiazole moiety, which is critical for π-π stacking in receptor binding .

Key Observations :

  • The target compound’s synthesis may face challenges similar to , where unsymmetrical diamines lead to by-products and low yields.
  • Pyrrolidine ring formation (as in ) via cyclization of N-methyl-1,2-phenylene diamine with glycolic acid could inform the target’s synthetic route .

Table 3: Comparative Properties

Property Target Compound N-methyl-1,3,4-thiadiazol-2-amine (Benzimidazole) Quinoxaline-Triazole ()
Thermal Stability Likely high (sulfone group enhances rigidity) Moderate (thiadiazole prone to decomposition) High (triazole stabilizes structure)
Antioxidant Activity Unreported IC₅₀: 8–12 μM (DPPH assay) Not tested
Anticancer Potential Inferred (quinoxaline-pyrrolidine motifs) Not reported Active in CuAAC-derived libraries

Key Observations :

  • The sulfone group in the target compound may improve thermal stability compared to thiadiazole analogs .
  • Quinoxaline derivatives (e.g., ) demonstrate anticancer activity via triazole linkages, suggesting the target’s pyrrolidine-quinoxaline moiety could be similarly bioactive .

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with a Carbonyl Source

The benzothiazole ring is typically formed via cyclocondensation of 2-aminothiophenol with a carbonyl compound. For 1,1-dioxo-1,2-benzothiazol-3-amine, oxidation of the thioether to a sulfone group is required. A two-step protocol is employed:

  • Cyclization : Reacting 2-aminothiophenol with N-methylcarbamoyl chloride in the presence of a base (e.g., triethylamine) yields N-methyl-1,2-benzothiazol-3-amine.

  • Oxidation : Treating the intermediate with hydrogen peroxide (H2O2H_2O_2) or ozone (O3O_3) in acetic acid introduces the 1,1-dioxo functionality.

Example Conditions :

StepReagentsSolventTemperatureTimeYield
CyclizationN-Methylcarbamoyl chloride, Et3_3NDCM0–5°C2 h78%
Oxidation30% H2O2H_2O_2, AcOHAcetic acid60°C6 h85%

Synthesis of the 1-Quinoxalin-2-Ylpyrrolidin-3-Yl Fragment

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via aza-Michael addition or cyclization of 1,4-diamines . A practical route involves:

  • Reacting 3-aminopyrrolidine with 2-chloroquinoxaline under basic conditions (e.g., K2_2CO3_3) to form 1-quinoxalin-2-ylpyrrolidin-3-amine.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insight :

  • Using freshly prepared potassium sulfite as a reducing agent improves yield by minimizing diazonium salt decomposition.

  • Stannous chloride-hydrochloric acid enhances reduction efficiency in analogous systems.

Coupling of Fragments via Nucleophilic Substitution

The final step involves coupling 1,1-dioxo-N-methyl-1,2-benzothiazol-3-amine with 1-quinoxalin-2-ylpyrrolidin-3-amine. This is achieved through:

  • Activation of the Benzothiazole Amine : Treating the benzothiazole amine with phosgene (COCl2COCl_2) to form an isocyanate intermediate.

  • Nucleophilic Attack : Reacting the isocyanate with the pyrrolidine-quinoxaline amine in anhydrous tetrahydrofuran (THF).

Critical Parameters :

  • Molar Ratio : A 1:1.05 ratio of benzothiazole to pyrrolidine-quinoxaline minimizes side products.

  • Temperature : Maintaining 0–5°C during activation prevents oligomerization.

Representative Data :

ReagentSolventTemp (°C)Time (h)YieldPurity
PhosgeneTHF0–5368%98.5%
TriphosgeneDCM25672%97.8%

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative method employs reductive amination between 1,1-dioxo-1,2-benzothiazol-3-carbaldehyde and 1-quinoxalin-2-ylpyrrolidin-3-amine using sodium cyanoborohydride (NaBH3CNNaBH_3CN). However, this route yields <50% due to competing imine formation.

Ullmann Coupling for Direct Arylation

Copper-catalyzed Ullmann coupling between 3-iodo-1,2-benzothiazole and the pyrrolidine-quinoxaline amine achieves moderate success (55% yield) but requires expensive ligands (e.g., 1,10-phenanthroline).

Industrial Scalability and Green Chemistry Considerations

The diazotization-reduction methodology described in patent CN115197166A highlights scalable practices:

  • Solvent Choice : Water as a solvent reduces costs and environmental impact.

  • Reducing Agents : Freshly prepared sulfites or stannous chloride-hydrochloric acid enhance yield (>90%) while avoiding toxic hydrazine hydrate.

Q & A

Basic Question: What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step strategies, often starting with the preparation of the quinoxaline-pyrrolidine moiety. A common approach includes:

  • Coupling reactions : Copper-catalyzed Ullmann-type coupling between halogenated benzothiazoles and quinoxaline-pyrrolidine intermediates under basic conditions (e.g., cesium carbonate in DMSO at 35–60°C) .
  • Quinoxaline formation : Reaction of 1,2-diamines with aldehydes/isocyanides using CeO₂ nanoparticle catalysts, which improves regioselectivity and yield .
  • N-Alkylation : Propargyl bromide or similar alkylating agents for introducing the N-methyl group, with microwave-assisted methods to enhance efficiency .
    Optimization strategies include solvent selection (polar aprotic solvents like DMF), catalyst screening (e.g., CuBr vs. Pd catalysts), and temperature control to minimize side reactions.

Advanced Question: How can researchers resolve low regioselectivity during the formation of the quinoxaline-pyrrolidine subunit?

Methodological Answer:
Low regioselectivity in quinoxaline synthesis often arises from competing pathways during cyclization. To address this:

  • Catalyst modulation : CeO₂ nanoparticles promote selective imine formation over competing pathways, as demonstrated in analogous quinoxalin-2-amine syntheses .
  • Steric/electronic control : Introducing electron-withdrawing groups (e.g., nitro) on the diamine precursor or using bulky aldehydes to direct cyclization .
  • In-situ monitoring : Techniques like TLC or inline FTIR can track reaction progress and identify kinetic vs. thermodynamic products .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and detect dynamic processes (e.g., hindered rotation in the benzothiazole ring) .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns, especially for distinguishing sulfone (dioxo) groups from sulfonamides .
  • X-ray crystallography : SHELX software (via SHELXL/SHELXS) resolves crystal packing and absolute configuration, critical for confirming stereochemistry in the pyrrolidine ring .

Advanced Question: How can contradictions in NMR data (e.g., unexpected splitting or integration) be systematically addressed?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The quinoxaline nitrogen may exhibit keto-enol tautomerism, resolved via variable-temperature NMR or deuterated solvent studies .
  • Dynamic processes : Hindered rotation in the benzothiazole sulfone group can cause signal splitting. 2D NMR (e.g., NOESY) identifies spatial correlations between protons .
  • Impurity profiling : LC-MS or preparative HPLC isolates minor components, while DOSY NMR distinguishes aggregates from true signals .

Advanced Question: What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

Methodological Answer:

  • Molecular docking : Used to model interactions with biological targets (e.g., kinase enzymes), leveraging pyrazole/quinoxaline motifs as pharmacophores .
  • DFT calculations : Predicts regioselectivity in electrophilic substitutions (e.g., sulfonation) by analyzing frontier molecular orbitals .
  • MD simulations : Evaluates conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .

Basic Question: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Gradient elution (e.g., ethyl acetate/hexane 0–100%) on silica gel separates polar sulfone derivatives from non-polar byproducts .
  • Recrystallization : High-purity crystals are obtained using mixed solvents (e.g., DCM/hexane), leveraging the compound’s low solubility in alkanes .
  • Acid-base extraction : The tertiary amine in the pyrrolidine ring can be protonated with HCl, enabling phase separation .

Advanced Question: How can researchers validate the stability of the sulfone group under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor via HPLC for sulfone → sulfoxide conversion .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds, with cross-validation by DSC to detect phase transitions .

Advanced Question: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

  • Continuous flow reactors : Reduce exothermic risks in Cu-catalyzed coupling steps and improve mixing efficiency .
  • Catalyst recycling : Immobilized CeO₂ nanoparticles or Pd/C catalysts enable reuse across multiple batches .
  • Process analytical technology (PAT) : Inline IR or Raman spectroscopy monitors reaction progress in real time, minimizing batch failures .

Basic Question: How does the electronic nature of the quinoxaline ring influence the compound’s spectroscopic properties?

Methodological Answer:
The electron-deficient quinoxaline ring:

  • Downfield shifts : Observed in ¹H NMR for adjacent protons due to ring current effects .
  • UV-Vis absorption : Strong π→π* transitions near 300–350 nm, with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹ .
  • Fluorescence quenching : The sulfone group reduces quantum yield compared to non-oxidized analogs .

Advanced Question: What mechanistic insights explain the compound’s activity in biological assays, and how can SAR studies be designed?

Methodological Answer:

  • Target engagement assays : SPR or ITC quantifies binding affinity to targets like DNA topoisomerases, guided by the quinoxaline’s intercalation potential .
  • SAR strategies : Systematic variation of substituents on the benzothiazole (e.g., halogens) and pyrrolidine (e.g., fluorination) to map activity cliffs .
  • Metabolite profiling : LC-HRMS identifies oxidative metabolites, informing toxicity and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.